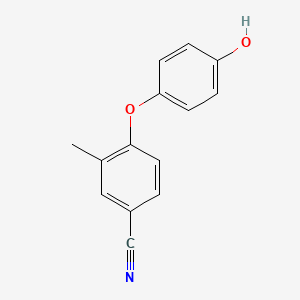

4-(4-Hydroxyphenoxy)-3-methylbenzonitrile

Vue d'ensemble

Description

“4-(4-Hydroxyphenoxy)acetic acid” is a compound that has been used in various industries . It’s an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .

Synthesis Analysis

The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to “3-(4-Hydroxyphenoxy)benzoic acid”, involves traditional organic synthesis methods. In 2017, Bai and his team published a two-step synthesis of “3-(3,5-diiodo-4-hydroxyphenoxy)phenol” and “3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol” from “2,4,6-triiodophenol” with corresponding reagents .

Molecular Structure Analysis

The molecular weight of “4-(3-Hydroxyphenoxy)benzoic acid” is 230.22 . The structure of these compounds plays a significant role in determining the efficiency of synthesis processes.

Chemical Reactions Analysis

A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives.

Physical And Chemical Properties Analysis

The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to “3-(4-Hydroxyphenoxy)benzoic acid”, provides insights into the physical properties affecting their reactivity and applications.

Applications De Recherche Scientifique

-

Adsorption Behavior in Digestive Juices

- Field: Food Science

- Application: 3-Phenoxybenzoic Acid (3-PBA) is used by Lactobacillus Plantarum in simulated digestive juices .

- Method: The adsorption capacity of L. plantarum RS20 toward 3-PBA was evaluated through batch adsorption experiments .

- Results: The removal rate was positively correlated with the cell concentration .

-

Pharmacological Activity

- Field: Pharmaceutical Chemistry

- Application: 3-Phenoxybenzoic Acid derivatives were synthesized and their pharmacological activity was studied .

- Method: The compounds were synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin .

- Results: Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

-

Standard in Determination of Urinary Residues

- Field: Analytical Chemistry

- Application: 3-Phenoxybenzoic Acid is used as a standard in the determination of urinary residues of 3-phenoxybenzoic acid by GLC with electron-capture detection method .

- Method: The compound is used in Gas-Liquid Chromatography (GLC) with electron-capture detection method .

- Results: This method allows for the detection of urinary residues of 3-phenoxybenzoic acid .

-

Synthesis of Poly (ether-ketones)

-

Biodegradation of Pyrethroid Insecticides

- Field: Environmental Microbiology

- Application: 3-Phenoxybenzaldehyde is involved in the biodegradation of pyrethroid insecticides .

- Method: Microorganisms metabolize pyrethroids into non-toxic compounds, including 3-Phenoxybenzaldehyde .

- Results: This process helps to reduce the environmental toxicity of pyrethroids .

-

Hydrogenation Catalyst

-

Biodegradation of Pyrethroid Insecticides

- Field: Environmental Microbiology

- Application: 3-Phenoxybenzoic Acid (3-PBA) is used by a Bacillus sp. for the biodegradation of pyrethroid insecticides .

- Method: The Bacillus sp. metabolizes pyrethroids into non-toxic compounds, including 3-PBA .

- Results: This process helps to reduce the environmental toxicity of pyrethroids .

-

Pharmacological Activity

- Field: Pharmaceutical Chemistry

- Application: 3-Phenoxybenzoic Acid derivatives were synthesized and their pharmacological activity was studied .

- Method: The compounds were synthesized via reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin .

- Results: Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

-

Standard in Determination of Urinary Residues

- Field: Analytical Chemistry

- Application: 3-Phenoxybenzoic Acid is used as a standard in the determination of urinary residues of 3-phenoxybenzoic acid by GLC with electron-capture detection method .

- Method: The compound is used in Gas-Liquid Chromatography (GLC) with electron-capture detection method .

- Results: This method allows for the detection of urinary residues of 3-phenoxybenzoic acid .

-

Synthesis of Poly (ether-ketones)

-

Hydrogenation Catalyst

-

Enantioselective Autoinduction

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-hydroxyphenoxy)-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-10-8-11(9-15)2-7-14(10)17-13-5-3-12(16)4-6-13/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYZISJEPBXEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenoxy)-3-methylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)